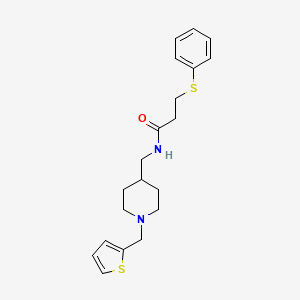
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H26N2OS2 and its molecular weight is 374.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Derivative : The initial step involves synthesizing 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine through the reaction of thiophen-2-ylmethyl chloride with piperidine, often using sodium hydride as a base.
- Thioether Formation : This is followed by the introduction of the phenylthio group, achieved by reacting phenylthiol with an alkylating agent.
- Amide Bond Formation : The final step involves forming the amide bond between the piperidine derivative and the phenylthio compound using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways involved in neurological functions.
Biological Activity
Research indicates that this compound can function as a probe or ligand in biochemical assays, suggesting its utility in drug discovery and development .
Case Studies
- Antinociceptive Activity : A study explored the antinociceptive effects of related compounds that share structural similarities with this compound. Results indicated significant pain relief in animal models, suggesting potential applications in pain management .
- TRPA1 Antagonism : Another research highlighted that compounds structurally related to this amide exhibited selective antagonism at TRPA1 channels, which are implicated in inflammatory pain pathways. This suggests that this compound may have similar properties .
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparison is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; TRPA1 antagonist |
| 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide | Structure | Similar activity profile; variations in potency |
| 3-(phenylthio)-N-((1-(thiophen-4-ylmethyl)piperidin-4-yl)methyl)propanamide | TBD | Under investigation; expected to show distinct pharmacological properties |
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c23-20(10-14-25-18-5-2-1-3-6-18)21-15-17-8-11-22(12-9-17)16-19-7-4-13-24-19/h1-7,13,17H,8-12,14-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHNGCGLYHCMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













